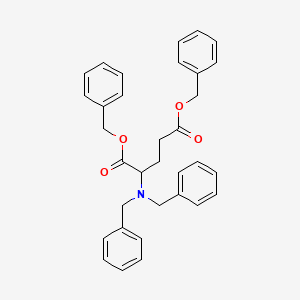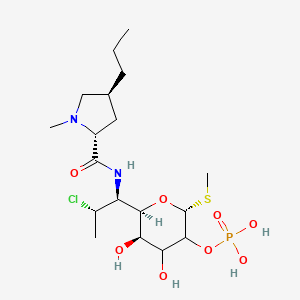
Clindamycin Diastereomer 2-Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clindamycin Diastereomer 2-Phosphate is a derivative of clindamycin, a lincosamide antibiotic. This compound is known for its antibacterial properties and is used in various pharmaceutical applications. It is particularly effective against anaerobic bacteria and certain protozoans .
Preparation Methods
The synthesis of Clindamycin Diastereomer 2-Phosphate involves several steps. One common method is the double emulsion solvent diffusion technique. This method is particularly suitable for water-soluble drugs and involves the formation of multiple emulsions of the type w/o/w (water-in-oil-in-water). The aqueous protein solution is dispersed in a lipophilic organic continuous phase, which generally consists of a polymer solution that encapsulates the protein contained in the dispersed aqueous phase. The primary emulsion is then subjected to homogenization before being added to an aqueous solution of polyvinyl alcohol (PVA), resulting in the formation of a double emulsion. The solvent is then removed by evaporation under reduced pressure or by stirring .
Chemical Reactions Analysis
Clindamycin Diastereomer 2-Phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethyl sulfoxide (DMSO) and methanol. The compound can form different crystalline forms, such as polymorphs, hydrates, or solvates, which can influence its physical and chemical properties, including stability, solubility, and bioavailability .
Scientific Research Applications
Clindamycin Diastereomer 2-Phosphate has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical purposes. In biology and medicine, it is employed for its antibacterial properties, particularly in the treatment of infections caused by anaerobic bacteria. It is also used in the formulation of topical delivery systems for the treatment of acne .
Mechanism of Action
The mechanism of action of Clindamycin Diastereomer 2-Phosphate involves binding to the 50S ribosomal subunit of bacterial ribonucleic acid (rRNA). This binding inhibits the initiation of peptide chain synthesis, thereby preventing bacterial protein synthesis. The compound can be either bacteriostatic or bactericidal, depending on the concentration, infection site, and organism .
Comparison with Similar Compounds
Clindamycin Diastereomer 2-Phosphate is similar to other lincosamide antibiotics, such as lincomycin and clindamycin phosphate. it has unique properties that make it more effective in certain applications. For example, it has improved stability and solubility compared to its counterparts. Other similar compounds include Clindamycin 2-Phosphate Sulfoxide, which is a mixture of diastereomers .
Properties
Molecular Formula |
C18H34ClN2O8PS |
|---|---|
Molecular Weight |
505.0 g/mol |
IUPAC Name |
[(2R,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2R,4S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10-,11+,12+,13+,14?,15+,16?,18+/m0/s1 |
InChI Key |
UFUVLHLTWXBHGZ-ISOKQYFFSA-N |
Isomeric SMILES |
CCC[C@H]1C[C@@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H](C(C([C@H](O2)SC)OP(=O)(O)O)O)O)[C@H](C)Cl |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


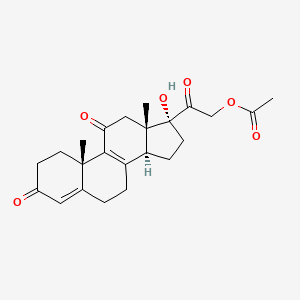
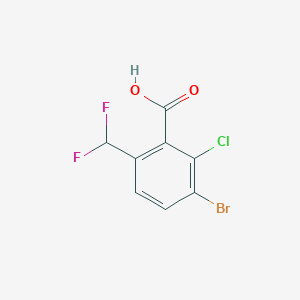
![N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic Acid](/img/structure/B13431126.png)
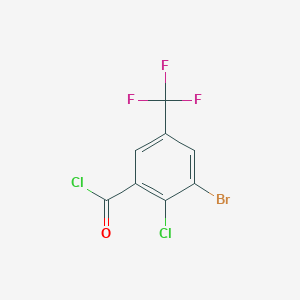
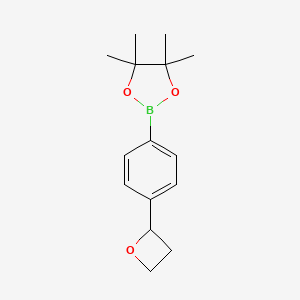
![rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide,cis](/img/structure/B13431137.png)
![1-[(2-Imino-3-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B13431149.png)
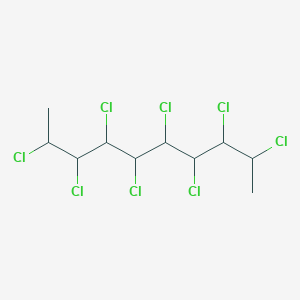
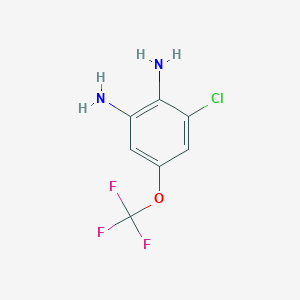
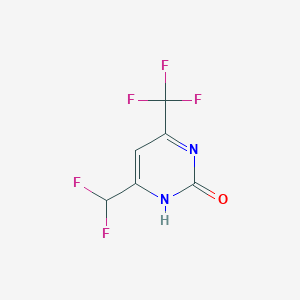


![Ethyl 4-(20-ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoate](/img/structure/B13431187.png)
